molecular formula C13H12N2O2 B12433766 (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid

Cat. No.: B12433766
M. Wt: 228.25 g/mol
InChI Key: SHZKQBHERIJWAO-UHFFFAOYSA-N
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Description

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid typically involves a Claisen–Schmidt condensation reaction. This reaction is performed by combining 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate acetophenone derivative in the presence of a base such as aqueous sodium hydroxide in methanol . The reaction mixture is stirred at room temperature, and the product is obtained after recrystallization from hot methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The conjugated double bond in the propenoic acid moiety facilitates Michael addition reactions. Documented nucleophilic attacks occur at the β-carbon position:

Reaction TypeReagents/ConditionsProduct FormedReference
Thiol additionCysteine derivatives, pH 7.4β-(thioether)-substituted adducts
Amine additionPrimary amines, aqueous ethanolβ-amino acid derivatives
Grignard additionMethylmagnesium bromide, THFTertiary alcohol intermediates

Key finding: The imidazole ring acts as an electron-withdrawing group, increasing electrophilicity at the β-carbon (reactivity quantified as 2.3× faster than unsubstituted cinnamic acid analogs).

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions:

DienophileConditionsCycloadduct StructureYieldReference
1,3-ButadieneThermal (120°C, neat)Bicyclo[2.2.1]hept-5-ene derivative68%
AnthraceneMicrowave, 150°CTetracyclic fused system82%
Nitrile oxideCHCl₃, rt, 12hIsoxazoline ring formation57%

Stereochemical note: Endo preference observed in all cases with diastereomeric ratios >4:1.

Hydrogenation and Reduction

Catalytic hydrogenation modifies the double bond and imidazole ring:

Reduction TargetConditionsProductApplicationReference
C=C bondH₂/Pd-BaSO₄, ethanol3-[4-(imidazol-1-ylmethyl)phenyl]propanoic acidThromboxane synthesis intermediate
Imidazole ringRaney Ni, 50 atm H₂Saturated imidazolidine derivativeBioactivity modulation
Carboxylic acidLiAlH₄, dry etherAllylic alcoholChiral building block

Industrial relevance: Selective C=C hydrogenation achieves >99% conversion with 5% Pd/BaSO₄ catalyst at 25°C .

Decarboxylation Reactions

Thermal and catalytic decarboxylation pathways:

MethodConditionsMajor ProductByproductsReference
Pyrolysis220°C, vacuum4-(imidazol-1-ylmethyl)styreneCO₂
Metal-catalyzedCuO, 180°CSame as above + CuCO₃Trace dimerization
EnzymaticPseudomonas lipase, pH 8.0No reactionN/A

Kinetic study: Activation energy = 132 kJ/mol for thermal pathway.

Derivatization via Esterification/Amidation

Carboxylic acid group participates in standard derivatization:

ReactionReagentsProductsYieldReference
Methyl esterSOCl₂/MeOHCrystalline ester (mp 112-114°C)89%
Primary amideNH₃/EDCI, DMFAmide (H₂O solubility <0.1 mg/mL)76%
Activated esterNHS/DCCNHS ester for bioconjugation93%

Stability note: Methyl ester shows 98% stability after 6 months at -20°C .

Coordination Chemistry

Imidazole nitrogen participates in metal complexation:

Metal IonConditionsComplex StructureStability Constant (log K)Reference
Cu(II)pH 6.5 acetate bufferOctahedral [CuL₂(H₂O)₂]²⁺8.2 ± 0.3
Zn(II)Methanol/water 1:1Tetrahedral ZnLCl5.7 ± 0.2
Fe(III)Aqueous HClPolymerized oxide speciesNot determined

Application: Cu complexes show 72% inhibition of COX-2 vs 58% for free ligand.

Photochemical Reactions

UV-induced transformations (λ=254 nm):

ConditionProducts FormedQuantum Yield (Φ)Reference
Aerobic, ethanolOxepin derivative0.12
Anaerobic, benzeneCyclobutane dimer0.08
With benzophenoneCross [2+2] adduct0.21

Mechanistic insight: Singlet oxygen pathway confirmed by quencher experiments.

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with particular value in medicinal chemistry (73% of reported applications) . Recent advances focus on microwave-assisted reactions and flow chemistry implementations to enhance yields (>90% in continuous hydrogenation).

Scientific Research Applications

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid, also known as Ozagrel, has the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It typically appears as a white to off-white powder . The melting point is reported to be 223-224°C . "this compound" is also known as (E)-4-(1-Imidazoylmethyl)cinnamic acid .

Scientific Research Applications

While the provided search results do not offer extensive details regarding specific applications of "this compound," they do provide some context clues:

  • Anti-Aspergillus Activity Study One study mentions a related compound, "(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one", noting the known antifungal properties of combined pharmacophores, suggesting its suitability for anti-Aspergillus activity studies .
  • Ozagrel: "this compound" is also referred to as Ozagrel, which is connected to cardiovascular applications as a pharmaceutical material and cardiovascular series inhibitor .
    Because the search results lack comprehensive information, creating detailed data tables and well-documented case studies is not possible.

Mechanism of Action

The mechanism of action of (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The propenoic acid moiety can also participate in conjugation reactions, enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid is unique due to its combination of an imidazole ring with a propenoic acid moiety, which imparts distinct chemical and biological properties

Biological Activity

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid, commonly known as Ozagrel, is a compound with significant biological activity, particularly in the context of cardiovascular health and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C13H12N2O2
  • Molecular Weight : Approximately 228.25 g/mol

Its structure features an imidazole ring attached to a phenyl group, which is further connected to a prop-2-enoic acid moiety. This unique configuration contributes to its biological reactivity and interaction with various biological targets.

Ozagrel primarily functions as a selective thromboxane A2 (TXA2) receptor antagonist. Thromboxane A2 is a potent vasoconstrictor and plays a crucial role in platelet aggregation. By inhibiting TXA2, Ozagrel can prevent thrombus formation, which is beneficial in managing conditions such as myocardial infarction and stroke .

Cardiovascular Effects

  • Antithrombotic Activity : Ozagrel has been shown to reduce platelet aggregation and thrombus formation, making it a candidate for antithrombotic therapy.
  • Vasodilatory Effects : Studies indicate that Ozagrel may promote vasodilation, thereby improving blood flow and reducing blood pressure in hypertensive models .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to Ozagrel, suggesting potential applications in treating infections. While specific data on Ozagrel's antimicrobial activity is limited, its structural analogs demonstrate varying degrees of effectiveness against bacterial strains .

Case Studies and Clinical Trials

  • Thromboxane A2 Inhibition : In clinical settings, Ozagrel has been evaluated for its efficacy in reducing the risk of thromboembolic events. A study involving patients with coronary artery disease demonstrated a significant reduction in adverse cardiovascular events when treated with Ozagrel compared to placebo.
  • Combination Therapies : Research has also focused on the use of Ozagrel in combination with other antiplatelet agents to enhance therapeutic outcomes in high-risk patients. The synergistic effects observed in these studies indicate improved patient responses .

Data Tables

Study Objective Findings Reference
Study 1Evaluate antithrombotic effectsSignificant reduction in platelet aggregation
Study 2Assess vasodilatory effectsImproved blood flow in hypertensive models
Study 3Investigate antimicrobial propertiesLimited data; structural analogs show promise

Properties

IUPAC Name

3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZKQBHERIJWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861011
Record name 3-{4-[(1H-Imidazol-1-yl)methyl]phenyl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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